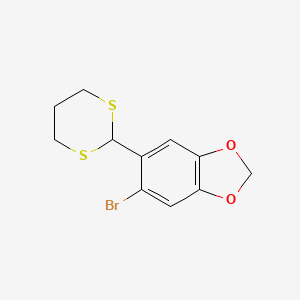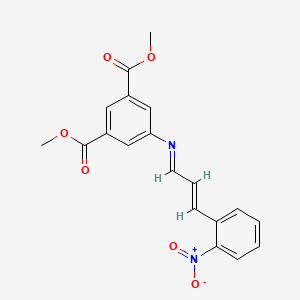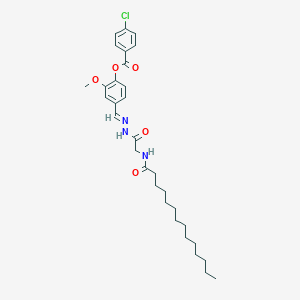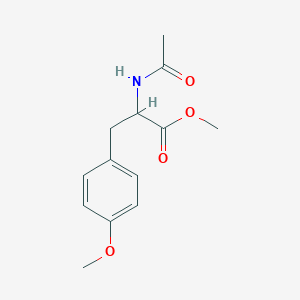
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H8ClF3O3 and a molecular weight of 268.62 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a trifluoroethoxy group. It is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate ester can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:
Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate: Similar structure but with the trifluoroethoxy group at a different position on the benzene ring.
2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Another compound with a trifluoroethoxy group, used as an intermediate in pesticide production.
These comparisons highlight the unique positioning of the trifluoroethoxy group in this compound, which can influence its reactivity and applications.
Properties
CAS No. |
456-66-6 |
|---|---|
Molecular Formula |
C10H8ClF3O3 |
Molecular Weight |
268.61 g/mol |
IUPAC Name |
methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-8(15)6-2-4-7(5-3-6)17-10(13,14)9(11)12/h2-5,9H,1H3 |
InChI Key |
SFCNJUSRCUKGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)






